2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
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Overview
Description
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 1,1-dioxido-1,2-benzothiazol-3-yl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of harmful sugar alcohols.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)thio]benzoic acid
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
Uniqueness
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid is unique due to its specific structural features, which confer distinct biological activities Its ability to inhibit aldose reductase and other enzymes makes it a valuable compound in medicinal chemistry
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUZPRZTWRFTLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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